molecular formula C11H8Cl2N2OS B2418491 N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide CAS No. 926204-45-7

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide

Cat. No.: B2418491
CAS No.: 926204-45-7
M. Wt: 287.16
InChI Key: CNRKJWWBOCRPQC-UHFFFAOYSA-N
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Description

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide is a chemical compound with the molecular formula C₁₁H₈Cl₂N₂OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide typically involves the condensation of 4-amino-2,6-dichloroaniline with thiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Thiophene sulfoxides or thiophene sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may inhibit certain enzymatic pathways or bind to receptor sites, altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2,6-dichlorophenyl)thiophene-2-carboxamide
  • N-(4-amino-2,6-dichlorophenyl)furan-3-carboxamide
  • N-(4-amino-2,6-dichlorophenyl)pyrrole-3-carboxamide

Uniqueness

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c12-8-3-7(14)4-9(13)10(8)15-11(16)6-1-2-17-5-6/h1-5H,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRKJWWBOCRPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NC2=C(C=C(C=C2Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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